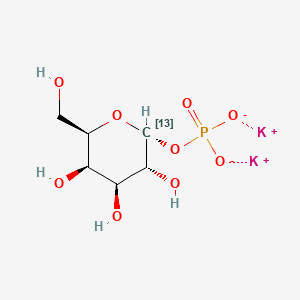
Galactose 1-phosphate-13C (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactose 1-phosphate-13C (potassium) is a compound where the carbon-13 isotope is incorporated into the galactose 1-phosphate molecule, which is then stabilized with potassium. This compound is an intermediate in the metabolism of galactose and is crucial for various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of galactose 1-phosphate-13C (potassium) typically involves the incorporation of the carbon-13 isotope into the galactose molecule. This can be achieved through enzymatic methods, such as using lactose phosphorylase enzymes to convert lactose into galactose 1-phosphate . The reaction conditions often include the use of permeabilized Escherichia coli cells to facilitate the diffusion of substrates and products across the cell membrane .
Industrial Production Methods
Industrial production of galactose 1-phosphate-13C (potassium) may involve large-scale enzymatic processes. These processes utilize lactose phosphorylase enzymes to convert lactose into galactose 1-phosphate, followed by purification steps such as anion-exchange chromatography and ethanol precipitation to obtain highly pure galactose 1-phosphate .
Analyse Chemischer Reaktionen
Types of Reactions
Galactose 1-phosphate-13C (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other forms.
Substitution: Substitution reactions can replace certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of galactose 1-phosphate, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Galactose 1-phosphate-13C (potassium) has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of galactose 1-phosphate-13C (potassium) involves its role as an intermediate in the galactose metabolism pathway. It is converted into glucose 1-phosphate through the action of the enzyme galactose-1-phosphate uridylyltransferase . This conversion is crucial for the proper utilization of galactose in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose 1-phosphate: Another important intermediate in carbohydrate metabolism.
Fructose 1-phosphate: Involved in the metabolism of fructose.
Mannose 1-phosphate: Plays a role in the metabolism of mannose.
Uniqueness
Galactose 1-phosphate-13C (potassium) is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracking and quantification in metabolic studies. This isotopic labeling makes it a valuable tool in research applications where understanding the metabolic fate of galactose is essential .
Eigenschaften
Molekularformel |
C6H11K2O9P |
|---|---|
Molekulargewicht |
337.31 g/mol |
IUPAC-Name |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i6+1;; |
InChI-Schlüssel |
KCIDZIIHRGYJAE-HLZBLTOGSA-L |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




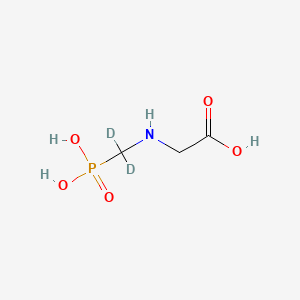
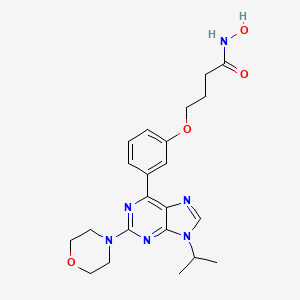

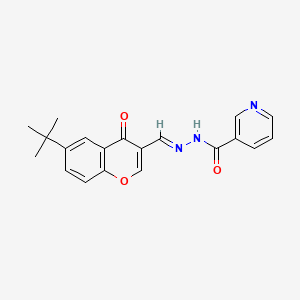
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
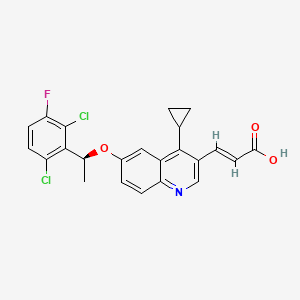
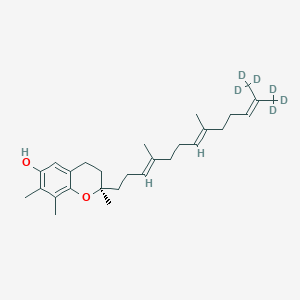




![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)
